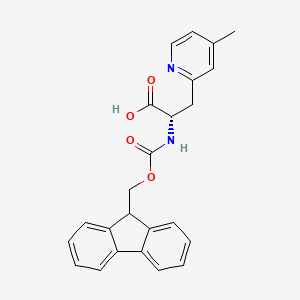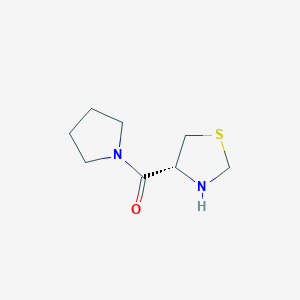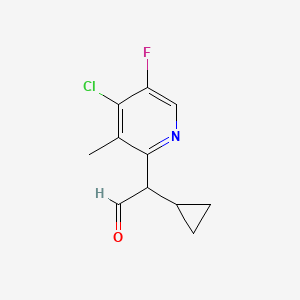
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropyl group attached to an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyridine ring.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetic acid.
Reduction: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and its substituents may also interact with various receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
Uniqueness
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Eigenschaften
Molekularformel |
C11H11ClFNO |
|---|---|
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4-5,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
ZTSIHASDVIQSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1C(C=O)C2CC2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



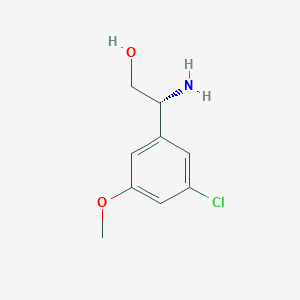
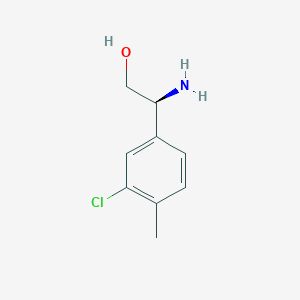
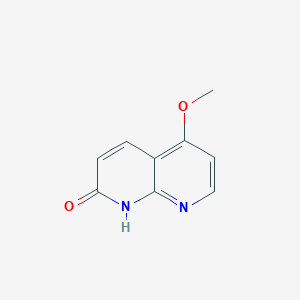
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
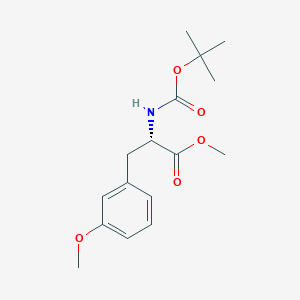
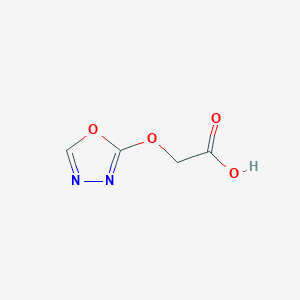
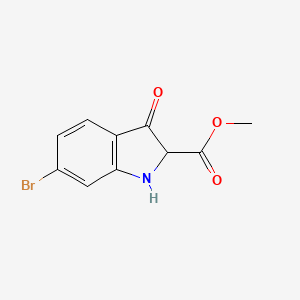
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

